molecular formula C8H7BrFNO B1318518 2-Bromo-4-fluoro-N-methylbenzamide CAS No. 923138-87-8

2-Bromo-4-fluoro-N-methylbenzamide

Cat. No.: B1318518
CAS No.: 923138-87-8
M. Wt: 232.05 g/mol
InChI Key: FLTQCBCOHJWXTO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is used as an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .


Synthesis Analysis

The synthesis of this compound can be achieved from Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 2nd position, a fluoro group at the 4th position, and a methylbenzamide group . The InChI code for this compound is 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

As an intermediate, this compound is used in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 125.0 to 129.0 °C . The predicted boiling point is 284.8±30.0 °C, and the predicted density is 1.545±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Fluorination Processes

2-Bromo-4-fluoro-N-methylbenzamide has been involved in studies on the fluorination of organic compounds. For example, a study described an iron-catalyzed, fluoroamide-directed C-H fluorination process. This process demonstrated broad substrate scope and functional group tolerance without using noble metal additives, suggesting potential applications in synthetic organic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Synthesis of Neurokinin-2 Receptor Antagonists

Research has been conducted on the design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. These compounds exhibit potent NK(2) receptor antagonist activities, indicating their potential use in treating various disorders (Huang, Undem, & Korlipara, 2004).

Synthesis of Bioactive Compounds

The compound has also been a key intermediate in the synthesis of bioactive molecules like flurbiprofen. One study reported a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, which is a key intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).

Metabolic Studies

In metabolic studies, compounds like this compound have been used to study microsomal metabolism in the liver. These studies help understand the metabolic pathways and interactions of various compounds in biological systems (Boeren et al., 1992).

Development of PET Tracers

A derivative of this compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist and used in the development of PET tracers for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in brains (Satoh et al., 2009).

Crystallography Studies

Crystallography studies involving derivatives of this compound have been conducted to understand the molecular structures and interactions. For example, a study on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides helps in understanding molecular interactions and drug design (Suchetan et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluoro-N-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor, thereby preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s antagonistic action on the androgen receptor disrupts the normal function of androgen-responsive genes. This disruption can affect multiple biochemical pathways, particularly those involved in male sexual differentiation, prostate cell growth, and hair growth .

Pharmacokinetics

Like many other benzamide derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

By blocking the action of androgens, this compound can inhibit the growth of androgen-dependent tissues and cells. This makes it potentially useful in treating conditions like prostate cancer, which is often driven by androgen signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity . Its efficacy can also be influenced by the presence of other drugs or substances that can interact with the androgen receptor or affect its expression .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoro-N-methylbenzamide plays a significant role in biochemical reactions, particularly in the inhibition of androgen receptors. It interacts with androgen receptors by blocking androgens from binding to the receptor, thereby preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This interaction is crucial in the development of treatments for conditions such as prostate cancer.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of androgen receptors, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of androgen receptors can lead to reduced cell proliferation and increased apoptosis in androgen-dependent cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, thereby inhibiting their activity. This inhibition prevents the binding of androgens to the receptor, blocking the subsequent nuclear translocation and co-activator recruitment . Additionally, this compound may interact with other biomolecules, such as enzymes and proteins, to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptors without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy. Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTQCBCOHJWXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589616
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923138-87-8
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923138-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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